PF-3774076

Description

Propriétés

IUPAC Name |

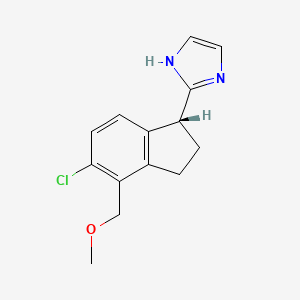

2-[(1R)-5-chloro-4-(methoxymethyl)-2,3-dihydro-1H-inden-1-yl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-18-8-12-10-2-3-11(14-16-6-7-17-14)9(10)4-5-13(12)15/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNAOKMSNCWOHS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC2=C1CCC2C3=NC=CN3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=C(C=CC2=C1CC[C@H]2C3=NC=CN3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Double-Edged Sword: A Technical Guide to the Mechanism of Action of PF-477736 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cancer therapeutics, targeting cell cycle checkpoints has emerged as a promising strategy to exploit the inherent vulnerabilities of tumor cells. One of the key regulators of the DNA damage response (DDR) is Checkpoint Kinase 1 (CHK1), a serine/threonine kinase crucial for maintaining genomic integrity. Its inhibition presents a therapeutic window to selectively sensitize cancer cells to DNA-damaging agents. This technical guide provides an in-depth exploration of the mechanism of action of PF-477736 (also known as PF-00477736), a potent and selective ATP-competitive inhibitor of CHK1, in the context of cancer therapy. While the clinical development of PF-477736 was discontinued for business reasons, the extensive preclinical data available offers valuable insights into the therapeutic potential of CHK1 inhibition.[1]

Core Mechanism of Action: Abrogating the DNA Damage Checkpoint

PF-477736 exerts its anti-cancer effects primarily by inhibiting the kinase activity of CHK1.[2] In response to DNA damage, CHK1 is activated and phosphorylates a cascade of downstream targets, leading to cell cycle arrest, primarily at the S and G2/M phases.[3] This pause allows time for DNA repair, a mechanism that cancer cells often exploit to survive chemotherapy and radiation.

By inhibiting CHK1, PF-477736 effectively dismantles this critical checkpoint.[3] This abrogation of cell cycle arrest forces cancer cells with damaged DNA to proceed prematurely into mitosis, a lethal event termed "mitotic catastrophe," which ultimately leads to apoptosis.[2][4] This mechanism is particularly effective in cancer cells with p53 mutations, as they are heavily reliant on the CHK1-mediated checkpoint for survival after DNA damage.

dot

Figure 1: Signaling pathway of PF-477736 action.

Quantitative Data Presentation

The potency and selectivity of PF-477736 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of PF-477736

| Target | Assay Type | Value | Reference |

| CHK1 | Ki | 0.49 nM | [2] |

| CHK2 | Ki | 47 nM | [2] |

| CDK1 | Ki | 9.9 µM | [5] |

Table 2: Kinase Selectivity Profile of PF-477736

| Kinase | IC50 (nM) | Reference |

| VEGFR2 | 8 | [6] |

| Fms (CSF1R) | 10 | [6] |

| Yes | 14 | [6] |

| Aurora-A | 23 | [6] |

| FGFR3 | 23 | [6] |

| Flt3 | 25 | [6] |

| Ret | 39 | [6] |

Table 3: Cellular Activity of PF-477736 in Combination with Docetaxel

| Cell Line | Treatment | Effect | Reference |

| COLO205 | PF-477736 + Docetaxel | Suppression of phosphorylated Histone H3 (Ser10) | [7] |

| COLO205 | PF-477736 + Docetaxel | Increased apoptosis | [7] |

| MDA-MB-231 | PF-477736 + Docetaxel | Enhanced tumor growth inhibition in xenografts | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of PF-477736.

In Vitro CHK1 Kinase Assay

This assay determines the direct inhibitory effect of PF-477736 on CHK1 kinase activity.

-

Principle: A coupled-enzyme assay measuring the rate of ADP production, which is proportional to kinase activity.

-

Materials:

-

Recombinant human CHK1 kinase domain

-

Syntide-2 peptide substrate

-

ATP, MgCl2

-

Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling system

-

NADH

-

PF-477736

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

-

Procedure:

-

Prepare serial dilutions of PF-477736 in DMSO.

-

In a 96-well plate, add assay buffer, Syntide-2, PK/LDH, and NADH.

-

Add the diluted PF-477736 or DMSO (vehicle control).

-

Initiate the reaction by adding a mixture of CHK1 enzyme and ATP.

-

Monitor the decrease in absorbance at 340 nm (oxidation of NADH) in a plate reader.

-

Calculate the initial reaction velocities and determine the Ki value using competitive inhibition models.[2]

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of PF-477736, alone or in combination with other agents, on cancer cell lines.

-

Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Materials:

-

Cancer cell lines (e.g., HT29, Colo205)

-

Complete cell culture medium

-

PF-477736

-

Chemotherapeutic agent (e.g., Gemcitabine)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of PF-477736, the chemotherapeutic agent, or a combination of both. Include a vehicle control.

-

Incubate for a specified period (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values.[2]

-

dot

Figure 2: Workflow for a cell viability (MTT) assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates, providing insights into signaling pathway modulation by PF-477736.

-

Principle: Separation of proteins by size using SDS-PAGE, transfer to a membrane, and detection using specific antibodies.

-

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-phospho-Histone H3 (Ser10), anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse treated cells and quantify protein concentration.

-

Denature protein samples and separate them on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities relative to a loading control (e.g., β-actin).

-

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the distribution of cells in different phases of the cell cycle following treatment with PF-477736.

-

Principle: Staining of cellular DNA with a fluorescent dye (e.g., propidium iodide) and measuring the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Materials:

-

Treated cells

-

PBS

-

Cold 70% ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Harvest and wash the treated cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells on ice for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Deconvolute the resulting DNA content histograms to quantify the percentage of cells in G1, S, and G2/M phases.[8][9][10]

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of PF-477736 in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of PF-477736, alone or in combination with chemotherapy, on tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., COLO205, MDA-MB-231)

-

PF-477736 formulation for in vivo administration

-

Chemotherapeutic agent

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle, PF-477736 alone, chemotherapy alone, combination).

-

Administer the treatments according to a predefined schedule and route (e.g., intraperitoneal, oral).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[2][4]

-

dot

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

PF-477736 is a potent and selective CHK1 inhibitor that has provided a wealth of preclinical data demonstrating the therapeutic potential of targeting the DNA damage checkpoint in cancer. Its mechanism of action, centered on the abrogation of S and G2/M checkpoints, leads to mitotic catastrophe and apoptosis, particularly in p53-deficient tumors. Furthermore, PF-477736 has shown significant synergy with various DNA-damaging chemotherapeutic agents, enhancing their anti-tumor efficacy in both in vitro and in vivo models. While its clinical development has ceased, the comprehensive understanding of its mechanism of action continues to inform the development of next-generation CHK1 inhibitors and combination strategies in oncology. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing this promising therapeutic approach.

References

- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 2. selleckchem.com [selleckchem.com]

- 3. PF-00477736 mediates checkpoint kinase 1 signaling pathway and potentiates docetaxel-induced efficacy in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. vet.cornell.edu [vet.cornell.edu]

The Potent and Selective CHK1 Inhibitor: A Technical Overview of PF-477736

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). Initially, it is important to note that the compound "PF-3774076" did not yield specific information in extensive searches. However, the closely related compound identifier, PF-477736, is well-documented as a Chk1 inhibitor and is presumed to be the intended subject of this guide. Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR), making it a compelling target for cancer therapy.[1][2] This document will detail the primary target of PF-477736, present its biochemical and cellular activity, outline experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Primary Target and Mechanism of Action

The primary molecular target of PF-477736 is Checkpoint Kinase 1 (Chk1) .[3][4][5][6] PF-477736 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk1 enzyme and thereby preventing the phosphorylation of its downstream substrates.[3][4][5] Chk1 is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) breaks and replication stress.[1] By inhibiting Chk1, PF-477736 abrogates cell cycle checkpoints, particularly the S and G2/M checkpoints, leading to the sensitization of cancer cells to DNA-damaging agents and inducing apoptosis.[6][7]

Quantitative Data Summary

The inhibitory activity and selectivity of PF-477736 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | Inhibitory Activity (Kᵢ) | Assay Type |

| Chk1 | 0.49 nM | Biochemical Kinase Assay |

| Chk2 | 47 nM | Biochemical Kinase Assay |

| CDK1 | 9.9 µM | Biochemical Kinase Assay |

Table 1: Inhibitory Potency (Kᵢ) of PF-477736 against Chk1 and other kinases. [3][5]

| Off-Target Kinase | Inhibitory Activity (IC₅₀) |

| VEGFR2 | 8 nM |

| Fms (CSF1R) | 10 nM |

| Yes | 14 nM |

| Aurora-A | 23 nM |

| FGFR3 | 23 nM |

| Flt3 | 25 nM |

| Ret | 39 nM |

Table 2: Selectivity Profile of PF-477736 against a Panel of Off-Target Kinases. [3][4]

| Cell Line | Condition | Activity (EC₅₀) | Assay Type |

| CA46 (p53-mutated human lymphoma) | Camptothecin-induced G2 arrest | 45 nM | Dot-blot Assay |

| HeLa | Camptothecin-induced G2 arrest | 38 nM | Dot-blot Assay |

| HT29 | Camptothecin-induced G2 arrest | 42 nM | Dot-blot Assay |

Table 3: Cellular Activity of PF-477736 in Abrogating Cell Cycle Arrest. [5]

Experimental Protocols

Biochemical Kinase Assay (Coupled Spectrophotometric Assay)

This assay measures the inhibition of Chk1 kinase activity by PF-477736 in a cell-free system.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) of PF-477736 against Chk1.

Principle: The phosphorylation of a peptide substrate by Chk1 is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human Chk1 kinase domain

-

Peptide substrate (e.g., Syntide-2)

-

ATP

-

PF-477736 (serially diluted)

-

Assay Buffer: 50 mM TRIS pH 7.5, 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, 28 units/mL lactate dehydrogenase, 16 units/mL pyruvate kinase, 3 mM DTT, 25 mM MgCl₂.[4][5]

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of PF-477736 in DMSO and then dilute in the assay buffer.

-

Add 1 nM of the Chk1 kinase domain to each well of the 96-well plate.[4][5]

-

Add the serially diluted PF-477736 or vehicle control (DMSO) to the respective wells.

-

Add the peptide substrate (0.125 mM Syntide-2) to all wells.[4][5]

-

Initiate the kinase reaction by adding ATP (0.15 mM) to each well.[4][5]

-

Immediately place the plate in a spectrophotometer pre-set to 30°C.

-

Measure the decrease in absorbance at 340 nm over a period of 20 minutes to determine the initial reaction velocities.[4][5]

-

Calculate the percentage of inhibition for each concentration of PF-477736 relative to the vehicle control.

-

Determine the IC₅₀ or Kᵢ value by fitting the data to a suitable dose-response or enzyme inhibition model using appropriate software.[4]

Cell-Based Checkpoint Abrogation Assay (Flow Cytometry)

This assay evaluates the ability of PF-477736 to overcome a DNA damage-induced cell cycle checkpoint in cancer cells.

Objective: To determine the effective concentration (EC₅₀) of PF-477736 required to abrogate the G2/M checkpoint.

Principle: DNA damage induces a G2/M cell cycle arrest. Inhibition of Chk1 by PF-477736 allows cells to bypass this checkpoint and enter mitosis, which can be quantified by measuring changes in DNA content and mitotic markers.

Materials:

-

Cancer cell line (e.g., HT29, HeLa)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., Camptothecin or Gemcitabine)

-

PF-477736 (serially diluted)

-

Propidium Iodide (PI) staining solution

-

Antibody against a mitotic marker (e.g., phospho-Histone H3)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a DNA damaging agent (e.g., 100 nM Camptothecin) for a predetermined time (e.g., 16 hours) to induce G2/M arrest.

-

Add serial dilutions of PF-477736 to the arrested cells and incubate for an additional period (e.g., 24 hours).

-

Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.

-

For DNA content analysis, wash the fixed cells and resuspend in PI staining solution containing RNase A.

-

For mitotic index, permeabilize the fixed cells and stain with an anti-phospho-Histone H3 antibody followed by a fluorescently labeled secondary antibody and PI.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in the G2/M phase and the percentage of phospho-Histone H3 positive cells.

-

Determine the EC₅₀ for checkpoint abrogation by plotting the decrease in the G2/M population or the increase in the mitotic population against the concentration of PF-477736.

Mandatory Visualizations

Signaling Pathway

Caption: ATR-Chk1 signaling pathway in response to DNA damage and its inhibition by PF-477736.

Experimental Workflow

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to PF-3758309: A Potent p21-Activated Kinase 4 (PAK4) Inhibitor

Note: The requested topic was "PF-3774076". However, extensive research indicates that the potent, well-characterized PAK4 inhibitor from Pfizer is PF-3758309 . It is presumed that "this compound" was a typographical error. This guide will focus on the available data for PF-3758309.

Abstract

PF-3758309 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] As a member of the p21-activated kinase (PAK) family of serine/threonine kinases, PAK4 is a critical regulator of numerous cellular processes, including cell motility, proliferation, and survival.[1][3] Its upregulation in various cancers makes it a compelling therapeutic target.[1][3] PF-3758309 has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical cancer models by inhibiting PAK4 and its downstream signaling pathways.[2] This document provides a detailed overview of the biochemical and cellular activity of PF-3758309, its mechanism of action, and the experimental protocols used for its characterization.

Introduction to PAK4 as a Therapeutic Target

The p21-activated kinases (PAKs) are key effectors of the Rho family of small GTPases, particularly Cdc42 and Rac.[4] The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 comprising Group II.[4] PAK4, in particular, has been implicated in oncogenesis and metastasis through its role in regulating the cytoskeleton, gene expression, and cell survival pathways.[3][5] Overexpression of PAK4 is common in a variety of human cancers, including those of the lung, pancreas, breast, and colon, and often correlates with poor prognosis.[5][6] Pharmacological inhibition of PAK4 represents a promising strategy to attenuate cancer cell proliferation, migration, and invasion, and to potentially overcome drug resistance.[6]

PF-3758309: Biochemical Profile and Mechanism of Action

PF-3758309 is a reversible, ATP-competitive inhibitor that targets the kinase domain of PAK4.[2] While designed for PAK4, it also exhibits high potency against other PAK isoforms, notably PAK1.[5][6] Its ability to block the kinase activity prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote oncogenic phenotypes.[2]

Table 1: Biochemical Activity of PF-3758309 against PAK Family Kinases

| Kinase Target | Inhibition Constant (Ki) |

|---|---|

| PAK1 | 13.7 ± 1.8 nM |

| PAK4 | 18.7 ± 6.6 nM |

Data sourced from Murray et al., 2010.[5]

Table 2: Cellular Activity of PF-3758309 in A549 Human Lung Carcinoma Cells

| Assay Type | IC50 Value |

|---|---|

| Cellular Proliferation | 20 nM |

| Anchorage-Independent Growth | 27 nM |

| NF-κB Signaling | 24.2 ± 14.8 nM |

| ARF1/γ-COP Protein Complex | 7.9 ± 4.7 nM |

Data sourced from Murray et al., 2010.[2]

Key Signaling Pathways and Cellular Effects

Inhibition of PAK4 by PF-3758309 leads to a cascade of cellular events that counteract cancerous growth. The inhibitor has been shown to disrupt cytoskeletal dynamics, inhibit cell proliferation and anchorage-independent growth, and induce programmed cell death (apoptosis).[2]

-

Apoptosis: Treatment of cancer cells with PF-3758309 leads to the induction of apoptosis, confirmed by markers such as PARP cleavage and caspase-3 activation.[2] This is consistent with PAK4's role in promoting cell survival, partly through the NF-κB pathway.[2]

-

Cell Cycle Arrest: PAK4 inhibitors can induce cell cycle arrest, often at the G0/G1 or G2/M phases, by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[5][7][8][9]

-

Cytoskeletal Remodeling: PAK4 regulates the actin cytoskeleton through downstream effectors like LIMK1.[5] Inhibition with PF-3758309 disrupts normal cytoskeletal organization, which in turn inhibits cell motility and invasion, key components of metastasis.[2]

Experimental Methodologies

This protocol is a representative method for determining the potency of an inhibitor like PF-3758309 against PAK4. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[4]

-

Reagent Preparation:

-

Thaw 5x Kinase Assay Buffer, 500 µM ATP, and the peptide substrate (e.g., PAKtide).[10]

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. A typical buffer is 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[4]

-

Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the peptide substrate.[10]

-

-

Inhibitor Preparation:

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted PF-3758309 to "Test Inhibitor" wells.

-

Add 2.5 µL of the Diluent Solution to "Positive Control" (max activity) and "Blank" (no kinase) wells.[10]

-

Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.[10]

-

Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[10]

-

-

Kinase Reaction:

-

Signal Detection:

-

Terminate the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.[10]

-

Incubate at room temperature for 45 minutes to deplete the remaining ATP.[10]

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via luciferase.[10]

-

Incubate at room temperature for another 30-45 minutes.[4][10]

-

Read the luminescence on a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

In Vivo Efficacy

In preclinical studies, PF-3758309 has demonstrated the ability to block the growth of multiple human tumor xenografts when administered orally.[2] In the most sensitive tumor models, a plasma EC50 value of 0.4 nM was achieved, highlighting its potential for in vivo anti-tumor activity.[2] A Phase I clinical trial of PF-3758309 in patients with advanced solid tumors was initiated but was terminated due to adverse side effects.[6]

Conclusion and Future Perspectives

PF-3758309 is a well-characterized, potent inhibitor of PAK4 that has been instrumental in validating this kinase as a viable target in oncology.[2] It effectively inhibits cancer cell proliferation, induces apoptosis, and disrupts key signaling pathways essential for tumor growth and metastasis.[2] While its own clinical development was halted, the knowledge gained from studying PF-3758309 continues to inform the development of next-generation PAK4 inhibitors with improved selectivity and safety profiles.[6] The continued exploration of PAK4 inhibition, either as a monotherapy or in combination with other agents, remains a promising avenue for cancer therapy.

References

- 1. Facebook [cancer.gov]

- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. promega.com [promega.com]

- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53-associated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

The Discovery and Development of PF-477736: A Potent and Selective CHK1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: PF-477736, a novel and potent ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a significant subject of interest in oncology research. Developed by Pfizer, this small molecule has demonstrated considerable promise in preclinical studies for its ability to potentiate the efficacy of various DNA-damaging chemotherapeutic agents. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PF-477736, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. It is important to note that while the initial query referenced PF-3774076, extensive research indicates a likely typographical error, with the preponderance of scientific literature pointing to PF-477736 as the compound of interest, a selective CHK1 inhibitor from Pfizer.

Core Compound Details

| Parameter | Value | Reference |

| Compound Name | PF-477736 | [1][2] |

| Synonyms | PF-00477736 | [3][4] |

| Chemical Name | (R)-2-amino-2-cyclohexyl-N-(2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-4H-[1][2]diazepino[4,5,6-cd]indol-8-yl)acetamide | [5][6] |

| Molecular Formula | C22H25N7O2 | [5][6] |

| Molecular Weight | 419.48 g/mol | [5][6] |

| CAS Number | 952021-60-2 | [5][6] |

Mechanism of Action and Signaling Pathway

PF-477736 functions as a highly selective inhibitor of CHK1, a serine/threonine kinase that is a critical component of the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair.[1][2] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2/M checkpoints, which are regulated by CHK1, for survival after DNA damage.[1][2] By inhibiting CHK1, PF-477736 abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells treated with DNA-damaging agents. This mechanism of action is often referred to as "synthetic lethality."

The CHK1 signaling pathway is a crucial cellular response to maintain genomic integrity. The following diagram illustrates the key components of this pathway and the point of intervention by PF-477736.

Preclinical Data

Biochemical and Cellular Activity

PF-477736 has demonstrated potent and selective inhibition of CHK1 in various assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Kinase Inhibition

| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. CHK1 |

| CHK1 | 0.49 | 0.49 | - |

| CHK2 | 47 | - | ~96-fold |

| CDK1 | 9900 | - | >20,000-fold |

Data compiled from multiple sources.[3][5]

Table 2: Cellular Activity

| Cell Line | Assay Type | Parameter | Value (nM) |

| CA46 (Burkitt's lymphoma) | Checkpoint Abrogation (p-Histone H3) | EC50 | 45 |

| HeLa (Cervical cancer) | Checkpoint Abrogation (p-Histone H3) | EC50 | 38 |

| HT29 (Colon carcinoma) | Checkpoint Abrogation (p-Histone H3) | EC50 | 42 |

| HT29 (Colon carcinoma) | Cell Viability (with Gemcitabine) | IC50 | 180-540 (dose- and time-dependent) |

Data compiled from multiple sources.[3][5]

In Vivo Efficacy

Preclinical studies in xenograft models have shown that PF-477736 significantly enhances the antitumor activity of chemotherapeutic agents like gemcitabine and docetaxel.[1][7][8]

Table 3: In Vivo Potentiation of Chemotherapy in Xenograft Models

| Tumor Model | Chemotherapeutic Agent | PF-477736 Dose | Outcome |

| COLO205 (Colon) | Docetaxel | 15 mg/kg | Significant tumor growth delay and increased apoptosis |

| MDA-MB-231 (Breast) | Docetaxel | 15 mg/kg | Significant tumor growth delay |

| PC-3 (Prostate) | Gemcitabine | Not specified | Abrogation of gemcitabine-induced S-phase arrest and enhanced DNA damage |

Data compiled from multiple sources.[7][8][9]

Experimental Protocols

In Vitro CHK1 Kinase Assay

This protocol outlines a method to determine the in vitro potency of a compound against CHK1 kinase.

A common method for this assay involves the use of a commercial kit such as the ADP-Glo™ Kinase Assay (Promega).[10][11] The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. The luminescent signal is inversely proportional to the inhibitory activity of the compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed protocols for MTT assays are widely available and generally involve the steps outlined above.[12][13][14][15]

Xenograft Tumor Model

This protocol describes a general workflow for evaluating the in vivo efficacy of PF-477736 in combination with a chemotherapeutic agent in a xenograft mouse model.

Specific details of the dosing regimen for docetaxel in combination with PF-477736 in the COLO205 xenograft model involved intraperitoneal administration of docetaxel on days 1, 8, and 15, and PF-477736 administered twice daily on the same days.[16][17][18]

Clinical Development

PF-477736 has been investigated in a Phase I clinical trial in combination with gemcitabine in patients with advanced solid tumors.[19][20][21][22] The primary objectives of such a study are typically to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose (RP2D) of the combination therapy. Preliminary results from a Phase I trial of PF-477736 with gemcitabine indicated that the combination was generally well-tolerated, with some evidence of antitumor activity.[19]

Synthesis

While a detailed, step-by-step synthesis protocol for PF-477736 is not publicly available in the reviewed literature, its chemical structure, (R)-2-amino-2-cyclohexyl-N-(2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-4H-[1][2]diazepino[4,5,6-cd]indol-8-yl)acetamide, suggests a multi-step synthesis involving the construction of the complex heterocyclic core followed by the coupling of the amino acid side chain. The synthesis of similar complex heterocyclic compounds often involves standard organic chemistry reactions such as condensation, cyclization, and cross-coupling reactions.[23][24][25][26][27] The discovery of PF-477736 likely involved the screening of a chemical library followed by medicinal chemistry efforts to optimize potency and selectivity.[28]

Conclusion

PF-477736 is a potent and selective CHK1 inhibitor that has demonstrated significant promise in preclinical studies as a chemosensitizing agent. Its mechanism of action, which involves the abrogation of the S and G2/M cell cycle checkpoints, provides a strong rationale for its use in combination with DNA-damaging agents, particularly in p53-deficient tumors. The quantitative data from in vitro and in vivo studies support its continued investigation. Further clinical development will be crucial to fully elucidate the therapeutic potential of PF-477736 in the treatment of cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. PF-00477736 mediates checkpoint kinase 1 signaling pathway and potentiates docetaxel-induced efficacy in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Response of human tumor xenografts in athymic nude mice to docetaxel (RP 56976, Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 19. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phase I clinical trial of gemcitabine (GEM) in combination with PF-00477736 (PF-736), a selective inhibitor of CHK1 kinase. | Semantic Scholar [semanticscholar.org]

- 21. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nanobioletters.com [nanobioletters.com]

- 24. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

The Role of PAK4 in Oncogenic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P21-activated kinase 4 (PAK4), a member of the group II p21-activated kinases, has emerged as a critical node in oncogenic signaling networks. Overexpressed and often genetically amplified in a wide array of human cancers, PAK4 plays a pivotal role in promoting cell proliferation, survival, invasion, metastasis, and drug resistance. Its multifaceted involvement in tumorigenesis is orchestrated through the modulation of numerous downstream signaling pathways and effector molecules. This technical guide provides an in-depth overview of the core mechanisms of PAK4-mediated oncogenic signaling, presents quantitative data on its activity and inhibition, details key experimental methodologies for its study, and visualizes its complex signaling cascades. Understanding the intricate functions of PAK4 is paramount for the development of novel and effective cancer therapeutics targeting this key kinase.

Introduction to PAK4

P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, particularly Cdc42 and Rac1.[1] The PAK family is divided into two groups: Group I (PAK1-3) and Group II (PAK4-6), based on sequence homology and structural domains.[2] PAK4, the most extensively studied member of Group II, is distinguished by its constitutive activity upon expression and its significant role in embryonic development and oncogenesis.[3][4] Unlike Group I PAKs, which require binding to activated Rac or Cdc42 for the release of autoinhibition, Group II PAKs' activity is primarily regulated by subcellular localization and interaction with various signaling scaffolds.[4]

The PAK4 gene is located on chromosome 19q13.2, a region frequently amplified in several cancers, including pancreatic, ovarian, and breast cancer.[5][6] This genetic amplification, coupled with transcriptional and post-transcriptional upregulation, leads to elevated PAK4 protein levels in tumor tissues, which often correlates with poor patient prognosis.[7][8] The oncogenic potential of PAK4 is underscored by its ability to transform normal cells and drive tumor growth in preclinical models.[3][5]

Upstream Activation and Regulation of PAK4

The activation of PAK4 is a complex process initiated by a variety of extracellular signals that converge on this kinase. These signals are transduced through several classes of cell surface receptors, leading to the recruitment and activation of PAK4 at specific subcellular locations.

Receptor-Mediated Activation

-

Receptor Tyrosine Kinases (RTKs): Growth factors such as Hepatocyte Growth Factor (HGF) can activate PAK4 through their respective RTKs.[3][7] This activation is often mediated by the PI3K/AKT pathway, where PAK4 can act as a downstream effector of PI3K.[5]

-

G Protein-Coupled Receptors (GPCRs): Signaling through GPCRs can also lead to PAK4 activation, implicating it in pathways regulated by various hormones and neurotransmitters.[7]

-

Wnt Receptors: The Wnt signaling pathway, a critical regulator of development and cancer, utilizes PAK4 to mediate its effects on cell proliferation and fate.[5][7]

Key Upstream Regulators

-

Cdc42: As a primary effector of the Rho GTPase Cdc42, PAK4 is activated upon binding to the GTP-bound form of Cdc42.[2][4] This interaction is crucial for PAK4's role in regulating the actin cytoskeleton and cell motility.[8]

-

Ras: The oncogenic Ras protein is a key upstream activator of PAK4 signaling, and PAK4 activity is required for Ras-driven cellular transformation.[4][7]

-

PI3K: Phosphoinositide 3-kinase (PI3K) is a central component of growth factor signaling that can activate PAK4, linking it to cell survival and proliferation pathways.[5][8]

Core Oncogenic Signaling Pathways of PAK4

Once activated, PAK4 orchestrates a diverse range of cellular processes conducive to cancer progression by phosphorylating a myriad of downstream substrates. These substrates are involved in key pathways that regulate cytoskeletal dynamics, cell cycle progression, apoptosis, and gene transcription.

Cytoskeletal Remodeling, Invasion, and Metastasis

A hallmark of PAK4's oncogenic function is its ability to promote cell migration and invasion, which are essential for metastasis.[9] This is primarily achieved through the regulation of the actin cytoskeleton.

-

PAK4/LIMK1/Cofilin Pathway: PAK4 phosphorylates and activates LIM kinase 1 (LIMK1).[5][10] Activated LIMK1, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[5] This leads to the stabilization of actin filaments, promoting the formation of invasive structures like filopodia and invadopodia.[8][11]

-

Regulation of Rho GTPases: PAK4 can modulate the activity of other Rho family members. For instance, it can phosphorylate and inhibit the RhoA activator GEF-H1, leading to localized changes in cytoskeletal tension and adhesion dynamics.[8]

-

Interaction with N-WASP: PAK4 phosphorylates the N-WASP (Neural Wiskott-Aldrich syndrome protein), a key regulator of the Arp2/3 complex, to promote actin polymerization.[8][12]

Cell Proliferation and Survival

PAK4 promotes uncontrolled cell growth by influencing key cell cycle regulators and by inhibiting apoptotic pathways.

-

Wnt/β-catenin Pathway: PAK4 can phosphorylate β-catenin at Ser675, leading to its stabilization and nuclear translocation.[2][10] In the nucleus, β-catenin acts as a transcriptional co-activator to drive the expression of proliferation-promoting genes like c-Myc and Cyclin D1.[13]

-

PI3K/AKT Pathway: PAK4 can activate the PI3K/AKT signaling cascade, a central pathway for cell survival.[8][10] Activated AKT, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bad.[2][4]

-

MEK/ERK Pathway: PAK4 is also known to activate the MEK/ERK pathway, which is crucial for transmitting mitogenic signals from the cell surface to the nucleus, thereby promoting cell proliferation.[7][8]

-

Inhibition of p53: PAK4 can promote the degradation of the tumor suppressor p53 by enhancing the binding of Mdm2 to p53, thereby facilitating its ubiquitination and subsequent proteasomal degradation.[8][11]

Drug Resistance and Immune Escape

PAK4 also contributes to the failure of cancer therapies by promoting drug resistance and enabling tumors to evade the immune system.

-

Chemoresistance: PAK4 can confer resistance to chemotherapeutic agents like cisplatin and gemcitabine by activating pro-survival pathways such as PI3K/AKT and MEK/ERK.[8][14]

-

Hormone Therapy Resistance: In breast cancer, PAK4 can phosphorylate the estrogen receptor alpha (ERα), leading to resistance to tamoxifen.[13][14]

-

Immune Evasion: PAK4 has been implicated in the regulation of the tumor microenvironment, contributing to an immune-suppressive milieu that allows cancer cells to evade destruction by the immune system.[8][10] Knockdown of PAK4 can promote T-cell infiltration into tumors.[2]

Quantitative Data on PAK4 in Cancer

The following tables summarize key quantitative data related to PAK4's expression, activity, and the efficacy of its inhibitors in various cancers.

Table 1: PAK4 Overexpression in Human Cancers

| Cancer Type | Percentage of Tumors with High PAK4 Expression | Reference |

| Breast Cancer | High levels in carcinomas with high grades and invasiveness | [5] |

| Pancreatic Cancer | Frequently amplified and overexpressed | [5][15] |

| Ovarian Cancer | High levels associated with metastasis and poor survival | [3] |

| Lung Cancer (NSCLC) | Overexpression associated with metastasis and decreased survival | [5] |

| Gastric Cancer | Overexpressed | [5] |

| Prostate Cancer | Overexpressed | [5] |

| Gallbladder Cancer | Overexpressed | [5] |

Table 2: IC50 Values of Selected PAK4 Inhibitors

| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| PF-3758309 | HCT116 (Colon) | 0.24 | [2] |

| PF-3758309 | Various (Lung, Pancreatic, Breast) | < 10 | [2] |

| KPT-9274 | Pancreatic Cancer Cell Lines | ~500 | [15] |

| KPT-7189 | Pancreatic Cancer Cell Lines | < 250 | [16] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate the role of PAK4 in oncogenic signaling.

In Vitro Kinase Assay

Objective: To measure the kinase activity of PAK4 and the inhibitory effect of compounds.

Methodology:

-

Recombinant PAK4: Purify recombinant human PAK4 protein.

-

Substrate: Use a generic kinase substrate such as myelin basic protein (MBP) or a specific peptide substrate.

-

Reaction Buffer: Prepare a kinase reaction buffer containing ATP (radiolabeled [γ-³²P]ATP or unlabeled for detection with phospho-specific antibodies), MgCl₂, and DTT.

-

Inhibitor Treatment: Pre-incubate PAK4 with varying concentrations of the test inhibitor.

-

Kinase Reaction: Initiate the reaction by adding the substrate and ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and detect substrate phosphorylation. For radiolabeled ATP, this is done by SDS-PAGE followed by autoradiography. For unlabeled ATP, use Western blotting with a phospho-specific antibody against the substrate.

-

Data Analysis: Quantify the phosphorylation signal and calculate IC50 values for the inhibitors.

Cell Migration (Wound Healing) Assay

Objective: To assess the effect of PAK4 modulation on cancer cell migration.

Methodology:

-

Cell Culture: Plate cancer cells in a multi-well plate and grow to confluence.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Treat the cells with a PAK4 inhibitor or transfect with PAK4 siRNA.

-

Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

-

Data Analysis: Measure the area of the wound at each time point. Calculate the rate of wound closure to determine the effect of the treatment on cell migration.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a PAK4 inhibitor in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the PAK4 inhibitor or vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

-

Tumor Measurement: Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers.

-

Endpoint: Continue the treatment until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size, or signs of toxicity appear).

-

Data Analysis: Euthanize the mice and excise the tumors. Analyze tumor growth curves and, optionally, perform immunohistochemical analysis of the tumors for biomarkers of PAK4 activity and cell proliferation/apoptosis.

Conclusion and Future Directions

PAK4 stands as a significant and multifaceted player in the landscape of oncogenic signaling. Its central role in driving key cancer hallmarks, including proliferation, survival, metastasis, and drug resistance, positions it as a highly attractive target for therapeutic intervention. The development of potent and selective PAK4 inhibitors has shown promise in preclinical studies, and ongoing clinical trials are beginning to explore their therapeutic potential.

Future research should focus on several key areas:

-

Elucidating the full spectrum of PAK4 substrates and interacting partners to gain a more comprehensive understanding of its regulatory networks.

-

Developing more selective PAK4 inhibitors to minimize off-target effects and improve therapeutic windows.

-

Identifying predictive biomarkers to select patients who are most likely to respond to PAK4-targeted therapies.

-

Investigating the role of PAK4 in the tumor microenvironment and its interplay with the immune system to devise novel combination therapies.

A deeper understanding of PAK4 biology will undoubtedly pave the way for the development of innovative and effective treatments for a wide range of cancers, ultimately improving patient outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAK4–6 in cancer and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PAK4 in cancer development: Emerging player and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of the PAK4 interactome reveals PAK4 phosphorylation of N-WASP and promotion of Arp2/3-dependent actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ASCO – American Society of Clinical Oncology [asco.org]

The Core Downstream Signaling Pathways of PF-3774076: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3774076, also known as PF-3758309, is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] As a member of the Group II p21-activated kinases (PAKs), PAK4 is a critical node in numerous signaling pathways that govern cell proliferation, survival, motility, and cytoskeletal dynamics. Its overexpression is implicated in a variety of human cancers, making it an attractive target for therapeutic intervention.[3][4] this compound was the first PAK4 inhibitor to enter clinical trials and has been instrumental in elucidating the cellular functions of PAK4 and the therapeutic potential of its inhibition.[5]

This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory and cellular activities of this compound.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | Parameter | Value (nM) | Notes |

| PAK4 | Kd | 2.7 | Equilibrium Dissociation Constant[1][2] |

| PAK4 | Ki | 18.7 ± 6.6 | ATP-competitive inhibition[5][6] |

| PAK1 | Ki | 13.7 ± 1.8 | High potency for other PAK isoforms[5][6] |

| GEF-H1 Phosphorylation | IC50 | 1.3 ± 0.5 | In-cell assay[2] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay | IC50 (nM) |

| HCT116 (Colon) | Anchorage-Independent Growth | 0.24 ± 0.09[2] |

| Panel of 20 Tumor Cell Lines | Anchorage-Independent Growth (average) | 4.7 ± 3.0[2] |

| A549 (Lung) | Proliferation | <10[5] |

| Pancreatic Cancer Cell Lines | Proliferation | <10[5] |

| Breast Cancer Cell Lines | Proliferation | <10[5] |

Table 3: Cell Cycle and Apoptosis Effects of this compound on HCT116 Cells (100 nM, 48h)

| Cell Cycle Phase | % of Cells (DMSO Control) | % of Cells (this compound) |

| Sub-G1 (Apoptosis) | 1.8 | 12.4 |

| G1 | 50.7 | 49.4 |

| S | 26.2 | 14.4 |

| G2 | 19.8 | 23.1 |

Data extracted from a study by Murray et al., demonstrating cell cycle arrest and induction of apoptosis.

Table 4: Apoptosis Induction by this compound in Neuroblastoma Cell Lines (24h)

| Cell Line | This compound Concentration (µM) | % Apoptotic Cells |

| SH-SY5Y | 1 | 21.2 |

| 5 | 26.9 | |

| IMR-32 | 0.5 | 19.7 |

| 1 | 44.9 |

Data indicates a dose-dependent increase in apoptosis.[7]

Core Downstream Signaling Pathways

This compound exerts its anti-cancer effects primarily by inhibiting PAK4 kinase activity, which in turn modulates several critical downstream signaling pathways. The two most well-characterized pathways are the PAK4/GEF-H1/RhoA axis and the PAK4/p53 pathway.

The PAK4/GEF-H1/RhoA Signaling Pathway

This pathway is central to the regulation of cytoskeletal dynamics, cell morphology, and motility.

Caption: PAK4/GEF-H1/RhoA signaling pathway and the inhibitory action of this compound.

In its basal state, Guanine Nucleotide Exchange Factor H1 (GEF-H1) is sequestered on microtubules and is inactive. Upon activation, PAK4 phosphorylates GEF-H1 at Serine 810.[3] This phosphorylation event causes GEF-H1 to be released from the microtubules into the cytoplasm, where it becomes active.[1][3] Active GEF-H1 then promotes the exchange of GDP for GTP on RhoA, leading to the activation of RhoA. Activated RhoA, in turn, stimulates downstream effectors such as ROCK, resulting in the formation of stress fibers and focal adhesions, which are crucial for cell motility and invasion. This compound, by inhibiting PAK4, prevents the initial phosphorylation of GEF-H1, thereby blocking this entire cascade.[2]

The PAK4/p53 Signaling Pathway

This pathway highlights the role of PAK4 in cell survival and apoptosis by regulating the tumor suppressor protein p53.

Caption: The PAK4/p53 signaling pathway and its disruption by this compound.

PAK4 has been shown to directly phosphorylate the tumor suppressor protein p53 at Serine 215.[8] This phosphorylation event attenuates the transcriptional activity of p53, leading to the suppression of its downstream functions, including the induction of apoptosis and cell cycle arrest.[8] By inhibiting p53, PAK4 promotes cancer cell survival. The inhibition of PAK4 by this compound prevents the phosphorylation and subsequent inactivation of p53.[2] This restores the tumor-suppressive functions of p53, leading to an increase in apoptosis and cell cycle arrest, as evidenced by the quantitative data presented earlier.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These are representative protocols and may require optimization for specific cell lines and laboratory conditions.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of PAK4 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant PAK4 enzyme

-

PAKtide substrate

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[4]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add the PAK4 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the PAKtide substrate and ATP.

-

Incubate the plate at 30°C for 45-60 minutes.[1]

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[4]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-45 minutes.[1]

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway.

Materials:

-

Cells treated with this compound or vehicle

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-GEF-H1 (Ser810), anti-total-GEF-H1, anti-phospho-p53 (Ser215), anti-total-p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the resulting bands using a chemiluminescence detection system.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cells treated with this compound or vehicle

-

Phosphate Buffered Saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest and wash the treated cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the discrimination of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Flow Cytometry (Annexin V and PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound or vehicle

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest and wash the treated cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add additional 1X Binding Buffer to each sample.

-

Analyze the stained cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay measures the ability of cancer cells to proliferate in an environment that does not provide a solid substrate for attachment, a hallmark of malignant transformation.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Agarose (low melting point)

-

6-well plates

-

This compound

Procedure:

-

Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.

-

Harvest and count the cells.

-

Resuspend the cells in complete medium containing 0.3% agarose and the desired concentrations of this compound or vehicle.

-

Carefully layer the cell-agarose suspension on top of the solidified base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding a small amount of complete medium with the respective treatments to the top of the agar every few days to prevent drying.

-

After the incubation period, stain the colonies with a solution like crystal violet and count them under a microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical characterization of a kinase inhibitor like this compound.

Caption: A generalized experimental workflow for the preclinical to clinical development of this compound.

Conclusion

This compound is a potent inhibitor of PAK4 that has been crucial for understanding the role of this kinase in cancer. Its mechanism of action is primarily driven by the inhibition of key downstream signaling pathways, including the PAK4/GEF-H1/RhoA axis, which controls cell motility, and the PAK4/p53 pathway, which regulates cell survival and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on PAK4 inhibitors and related signaling pathways. The insights gained from the study of this compound continue to inform the development of next-generation therapies targeting PAK4-driven cancers.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 4. promega.com [promega.com]

- 5. protocols.io [protocols.io]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. selleckchem.com [selleckchem.com]

The Oncogenic Role of PAK4: A Comprehensive Technical Overview of its Overexpression in Human Cancers

For Immediate Release

A deep dive into the p21-activated kinase 4 (PAK4) reveals its significant overexpression across a wide spectrum of human cancers, positioning it as a key player in tumorigenesis and a promising target for novel cancer therapeutics. This technical guide provides an in-depth analysis of PAK4's prevalence, associated signaling pathways, and the methodologies used for its detection, tailored for researchers, scientists, and drug development professionals.

P21-activated kinase 4 (PAK4), a serine/threonine kinase, is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. While its expression is tightly controlled in normal adult tissues, emerging evidence highlights a starkly different reality in oncology. PAK4 is frequently overexpressed in a multitude of malignancies, where it fuels cancer progression, metastasis, and therapeutic resistance.[1][2] This guide synthesizes the current knowledge on PAK4 overexpression in various cancers, offering a quantitative summary, detailed experimental protocols, and a visual representation of its intricate signaling networks.

Quantitative Landscape of PAK4 Overexpression

The overexpression of PAK4 is a common feature across numerous cancer types, with varying frequencies. Immunohistochemical (IHC) and molecular analyses of tumor tissues have provided quantitative insights into the prevalence of elevated PAK4 levels.

| Cancer Type | Overexpression Percentage/Level | Key Findings | Reference |

| Gastric Cancer | 43.8% of 217 tumors showed overexpression. | High expression correlates with deeper invasion, lymph node metastasis, and poorer survival. | |

| Non-Small Cell Lung Cancer (NSCLC) | 65.2% of 210 human NSCLC tissues exhibited higher PAK4 staining scores compared to adjacent non-tumor tissues. | PAK4 expression is significantly higher in NSCLC tissues than in normal lung tissues and is associated with a higher mortality rate.[3] | [4] |

| Ovarian Cancer | High expression in 77.9% of 163 patients. | ||

| Colorectal Cancer | Protein detected in 85% of CRC-derived tissue samples compared to 20% in non-cancerous colorectal mucosa. | Upregulation of PAK4 is significant in CRC tissues. | |

| Gallbladder Carcinoma | Positive nuclear and cytoplasmic PAK4 expression is significantly associated with shorter overall and relapse-free survival. | PAK4 expression is a prognostic indicator in gallbladder carcinoma.[5][6] | |

| Clear Cell Renal Cell Carcinoma (ccRCC) | High PAK4 expression in 41.2% and 36.5% of specimens in two independent cohorts. High expression of the activated form, pPAK4S474, was observed in 57.3% of specimens.[5][7] | High PAK4 expression is associated with early recurrence and poor survival in patients with non-metastatic ccRCC.[5][8] | [5] |

| Breast Cancer | Expression is significantly higher in high-grade invasive breast carcinomas. | PAK4 expression correlates with a more severe grade of invasive breast carcinoma.[9] | [9] |

| Prostate Cancer | Highest expression observed in prostate, testis, and colon tissues among normal tissues, with increased phosphorylation in prostate cancer cells.[10][11] | PAK4 is involved in prostate cancer cell migration and progression towards hormone- and chemo-resistance.[2][12] | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | PAK4 is over-expressed in PDAC cells but not in normal human pancreatic ductal epithelia. The PAK4 gene is amplified in approximately 20% of patients with pancreatic cancer.[13][14] | PAK4 overexpression is correlated with poor survival in PDAC patients.[15] | |

| Oral Squamous Cell Carcinoma (OSCC) | PAK4 is frequently overexpressed in primary head and neck squamous cell carcinomas (HNSCC), including OSCC. | Overexpression is associated with a poorer prognosis. | [16] |

Core Signaling Pathways Involving PAK4

PAK4 exerts its oncogenic functions by modulating several critical signaling pathways. Its central role as a signaling node makes it a strategic target for therapeutic intervention.

PI3K/AKT/mTOR Pathway

In several cancers, including breast and non-small cell lung cancer, PAK4 is known to activate the PI3K/AKT/mTOR pathway.[17][18] This activation promotes cell proliferation, survival, and resistance to apoptosis. The diagram below illustrates the general mechanism of PAK4-mediated activation of this pathway.

Wnt/β-catenin Signaling Pathway

In colorectal cancer, PAK4 has been shown to interact with and stabilize β-catenin, a key component of the Wnt signaling pathway.[19][20][21] This leads to the translocation of β-catenin to the nucleus, where it activates the transcription of genes involved in cell proliferation and invasion.

Other Key Signaling Interactions

PAK4 is also implicated in other crucial cancer-related pathways:

-

PKA-PAK4-CREB Pathway: In prostate cancer, Protein Kinase A (PKA) can activate PAK4, which in turn regulates the transcription factor CREB, promoting tumor progression and chemoresistance.[1][22]

-

PAK4/LIMK1/Cofilin Pathway: This pathway is involved in regulating cytoskeletal dynamics and is often hijacked by cancer cells to enhance migration and invasion, as seen in non-small cell lung cancer and prostate cancer.[1][2]

Methodologies for Detecting PAK4 Overexpression

Accurate detection and quantification of PAK4 are paramount for both research and clinical applications. The following are the key experimental protocols employed in the cited studies.

Immunohistochemistry (IHC)

IHC is a cornerstone technique for assessing PAK4 protein expression and localization in tumor tissues.

General Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed, typically using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific binding is blocked using a serum-based blocking solution.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against PAK4. Commonly used antibodies include:

-

Rabbit polyclonal anti-PAK4 antibody (e.g., Novus Biologicals, NBP1-77236) at a dilution of 10 μg/ml.[10]

-

Rabbit monoclonal antibody (e.g., Cell Signaling Technology, #52694).

-

-

Secondary Antibody & Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

-

Scoring: The expression of PAK4 is typically semi-quantitatively assessed using a scoring system that considers both the intensity of staining (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) and the percentage of positively stained tumor cells. An H-score can be calculated by multiplying the intensity score by the percentage of positive cells.[9]

Western Blotting

Western blotting is used to quantify PAK4 protein levels in cell lysates or tissue homogenates.

General Protocol:

-

Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody against PAK4, typically overnight at 4°C. Recommended dilutions vary by antibody:

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG) for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the relative mRNA expression levels of the PAK4 gene.

General Protocol:

-

RNA Extraction: Total RNA is isolated from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for PAK4. An example of a commercially available human PAK4 primer pair is:

-

Forward Sequence: GATGATTCGGGACAACCTGCCA

-

Reverse Sequence: AGGAATGGGTGCTTCAGCAGCT[13]

-

-

Thermal Cycling: The reaction is performed in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of PAK4 mRNA is calculated using the ΔΔCt method, normalized to an endogenous control gene (e.g., GAPDH or ACTB).

Conclusion and Future Directions

The consistent overexpression of PAK4 across a diverse range of cancers underscores its fundamental role in driving malignancy. The data and methodologies presented in this guide provide a solid foundation for researchers and clinicians working to unravel the complexities of PAK4 signaling and to develop effective PAK4-targeted therapies. Future efforts should focus on validating PAK4 as a predictive biomarker for treatment response and on advancing the clinical development of specific and potent PAK4 inhibitors. The intricate involvement of PAK4 in key oncogenic pathways suggests that its inhibition holds the promise of a powerful therapeutic strategy for a significant number of cancer patients.

References

- 1. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 2. PAK4: a pluripotent kinase that regulates prostate cancer cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAK4 (E7H7R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. p21-Activated kinase 4 predicts early recurrence and poor survival in patients with nonmetastatic clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Expression of phosphorylated p21-activated kinase 4 is associated with aggressive histologic characteristics and poor prognosis in patients with surgically treated renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PAK4 promotes kinase-independent stabilization of RhoU to modulate cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. novusbio.com [novusbio.com]

- 11. p21-Activated Kinase 4 (PAK4) as a Predictive Marker of Gemcitabine Sensitivity in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p21-Activated kinase 4 promotes prostate cancer progression through CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of PAK4 as a putative target gene for amplification within 19q13.12‐q13.2 in oral squamous‐cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]